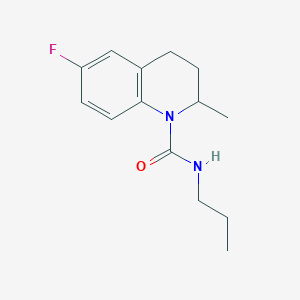
2-(4-bromophenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate is a chemical compound that belongs to the family of proline derivatives. It is a synthetic compound that has been developed for research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the brain. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal plasticity.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that is involved in the regulation of neuronal excitability. It has also been found to reduce the levels of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate has a number of advantages and limitations for lab experiments. One advantage is that it has been found to have a high degree of selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, one limitation is that it is a synthetic compound, which means that it may not accurately reflect the properties of endogenous compounds in the brain.
Orientations Futures
There are a number of future directions for research on 2-(4-bromophenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its effects on other ion channels and receptors in the brain. Additionally, it may be useful to investigate the effects of this compound on other physiological systems in the body.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl 1-(1-adamantylcarbonyl)prolinate has been found to have potential applications in the field of medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrNO4/c25-19-5-3-18(4-6-19)21(27)14-30-22(28)20-2-1-7-26(20)23(29)24-11-15-8-16(12-24)10-17(9-15)13-24/h3-6,15-17,20H,1-2,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMMLAMFMQZXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)OCC(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3971434.png)

![3-bromo-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971448.png)
![2-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971450.png)
![1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971457.png)
![17-(4,5-dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3971461.png)
![4,4'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971463.png)
![2-[(4-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971479.png)
![N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea](/img/structure/B3971485.png)
![2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3971491.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3971505.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3971516.png)

![4-[(cyclohexylacetyl)amino]benzamide](/img/structure/B3971523.png)